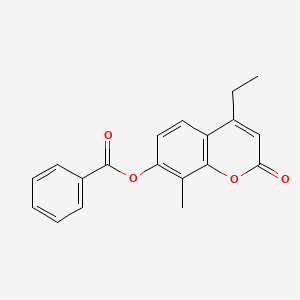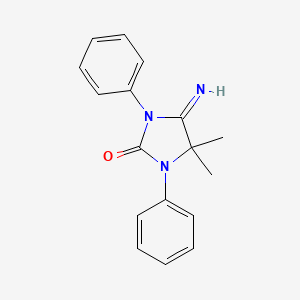
2-(phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PPM-18 and has been found to have a range of biochemical and physiological effects that make it an attractive candidate for further investigation.
Mecanismo De Acción
The mechanism of action of PPM-18 is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that PPM-18 has a range of biochemical and physiological effects. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make PPM-18 an attractive candidate for further investigation in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PPM-18 in lab experiments is its ability to inhibit cell growth and proliferation. This makes it an ideal candidate for studies involving cancer cells and other rapidly dividing cells. However, one limitation of using PPM-18 in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain types of cells, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving PPM-18. Some of these directions include:
1. Further investigation of the mechanism of action of PPM-18, in order to better understand how it works and how it can be used in the treatment of cancer and other diseases.
2. Development of new synthetic methods for the production of PPM-18, in order to make it more readily available for use in scientific research.
3. Investigation of the potential use of PPM-18 in combination with other compounds, in order to enhance its effectiveness in the treatment of cancer and other diseases.
4. Further investigation of the potential toxicity of PPM-18, in order to better understand its safety profile and potential side effects.
Conclusion:
In conclusion, 2-(Phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole is a chemical compound that has shown great promise in scientific research. Its ability to inhibit cell growth and proliferation, induce apoptosis, and inhibit angiogenesis make it an attractive candidate for further investigation in the treatment of cancer and other diseases. While there are still many unanswered questions about the mechanism of action and potential toxicity of this compound, the future looks bright for research involving PPM-18.
Métodos De Síntesis
The synthesis of 2-(phenoxymethyl)-1-(2-pyridinylmethyl)-1H-benzimidazole involves a multi-step process that has been described in detail in scientific literature. The starting materials for this synthesis include 2-aminomethylpyridine and 2-(chloromethyl)phenoxymethylbenzimidazole. These two compounds are reacted together in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
PPM-18 has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential treatment for cancer. Studies have shown that PPM-18 has the ability to inhibit the growth of cancer cells and may be effective in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-(phenoxymethyl)-1-(pyridin-2-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-2-9-17(10-3-1)24-15-20-22-18-11-4-5-12-19(18)23(20)14-16-8-6-7-13-21-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQPLFCHJQGQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
![methyl 3-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5843366.png)
![4-allyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5843374.png)
![N-[4-(benzyloxy)phenyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5843380.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5843391.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B5843403.png)


![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)

![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![3-methoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5843448.png)
